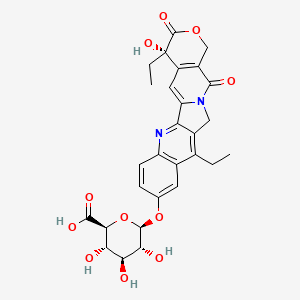

Glucuronide de SN-38

Vue d'ensemble

Description

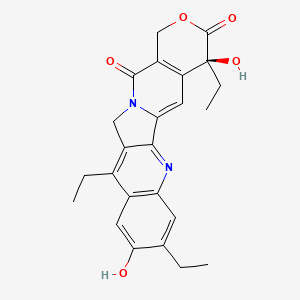

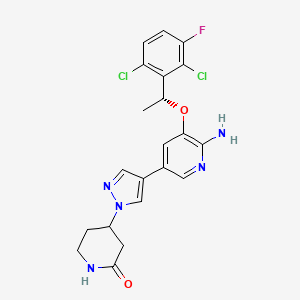

Le glucuronide de SN-38 est un métabolite de l'irinotécan, un agent chimiothérapeutique utilisé principalement dans le traitement du cancer colorectal. Il est formé par la glucuronidation du SN-38, le métabolite actif de l'irinotécan. Ce processus est catalysé par l'enzyme uridine diphosphate glucuronosyltransférase 1A1 . Le this compound joue un rôle crucial dans la détoxification et l'excrétion du SN-38 de l'organisme .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

SN-38 Glucuronide, also known as SN38 glucuronide, is a metabolite of the antineoplastic drug Irinotecan . The primary target of SN-38 Glucuronide is DNA topoisomerase 1 , an enzyme that plays a crucial role in DNA replication .

Biochemical Pathways

The glucuronidation of SN-38 serves as an important metabolic pathway in determining the toxic effects of Irinotecan . This process involves the transformation of SN-38 to the glucuronide form by UDP-glucuronosyltransferases (UGT) 1A9 .

Pharmacokinetics

The pharmacokinetics of SN-38 Glucuronide is complex due to the involvement of many enzymes and transporters, making it prone to drug-drug interactions . The elimination phases of the plasma concentration profile of SN-38 and its glucuronide are parallel, suggesting that the transformation of SN-38 to the glucuronide is the rate-limiting step in the elimination of SN-38 and could play a key role in its pharmacokinetics .

Action Environment

The action of SN-38 Glucuronide can be influenced by environmental factors such as the presence of bovine serum albumin (BSA). BSA can significantly accelerate SN-38 glucuronidation activities and similar effects are further observed on kinetic patterns .

Safety and Hazards

Orientations Futures

A smart stimuli-responsive SN38 prodrug nanoassembly for efficient cancer therapy has been reported . First, SN38 was conjugated with an endogenous lipid, cholesterol (CST), via a redox dual-responsive disulfide bond (namely SN38-SS-CST). The prodrug self-assembled into uniform prodrug nanoassemblies with good colloidal stability and ultrahigh drug loading . SN38-SS-CST NPs released sufficient SN38 in the redox environments of tumor cells but remained intact in normal tissues . Finally, SN38-SS-CST NPs potently inhibited the growth of colon cancer without causing systemic toxicity, thus indicating their promise as a translational chemotherapeutic nanomedicine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du glucuronide de SN-38 implique la glucuronidation enzymatique du SN-38. Cette réaction est généralement effectuée à l'aide de microsomes de foie humain ou de l'uridine diphosphate glucuronosyltransférase 1A1 recombinante . Les conditions réactionnelles comprennent la présence d'acide uridine diphosphate glucuronique comme co-substrat et d'albumine de sérum bovin pour améliorer la vitesse de réaction .

Méthodes de production industrielle

La production industrielle du this compound suit des processus enzymatiques similaires mais à plus grande échelle. L'utilisation de bioréacteurs et de conditions réactionnelles optimisées garantit un rendement et une pureté élevés du produit. Le processus implique une surveillance et un ajustement continus de paramètres tels que le pH, la température et la concentration en substrat .

Analyse Des Réactions Chimiques

Types de réactions

Le glucuronide de SN-38 subit principalement des réactions d'hydrolyse et de conjugaison. L'hydrolyse du this compound peut régénérer le SN-38, qui peut ensuite être métabolisé ou excrété davantage .

Réactifs et conditions courants

La réaction de glucuronidation nécessite de l'acide uridine diphosphate glucuronique et l'enzyme uridine diphosphate glucuronosyltransférase 1A1. L'albumine de sérum bovin est souvent utilisée pour améliorer la vitesse de réaction .

Principaux produits formés

Le principal produit de la réaction de glucuronidation est le this compound lui-même. L'hydrolyse du this compound peut produire du SN-38, qui est le métabolite actif de l'irinotécan .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Médecine : Le this compound est crucial dans les études pharmacocinétiques de l'irinotécan et de ses métabolites.

Mécanisme d'action

Le this compound exerce ses effets par la détoxification et l'excrétion du SN-38. Le processus de glucuronidation convertit le métabolite actif SN-38 en une forme plus hydrosoluble, facilitant son excrétion par la bile et l'urine . Ce processus est crucial pour réduire la toxicité associée au traitement par l'irinotécan .

Comparaison Avec Des Composés Similaires

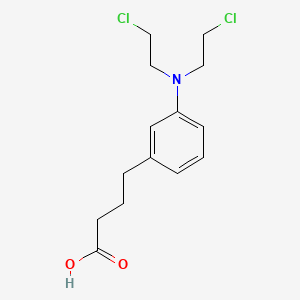

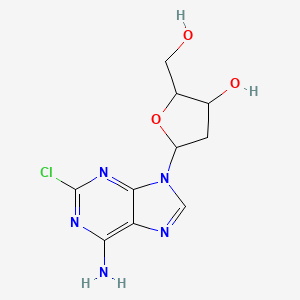

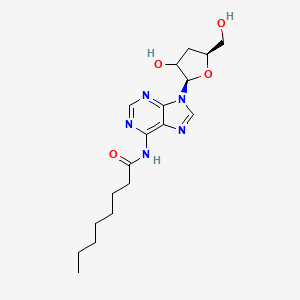

Le glucuronide de SN-38 est unique par rapport aux autres glucuronides en raison de son rôle dans le métabolisme de l'irinotécan. Les composés similaires comprennent :

L'unicité du this compound réside dans son rôle dans la détoxification et la facilitation de l'excrétion du SN-38, réduisant ainsi les effets secondaires du traitement par l'irinotécan .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJQVDUAKDRWTA-CAYKMONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043702 | |

| Record name | SN38 glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-63-5 | |

| Record name | SN-38G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SN38 glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SN-38G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is SN-38 glucuronide formed in the body?

A1: Irinotecan is first converted to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), primarily by carboxylesterases in the liver. [] SN-38 is then glucuronidated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) in the liver to form SN-38 glucuronide. [, ]

Q2: What is the primary role of SN-38 glucuronidation?

A2: Glucuronidation of SN-38 to SN-38 glucuronide is a major detoxification pathway. [, ] SN-38G is significantly less potent than SN-38 and is more readily excreted from the body. []

Q3: How does SN-38 glucuronide contribute to irinotecan's side effects?

A3: While SN-38G is relatively inactive, it can be deconjugated back to SN-38 in the intestines by bacterial β-glucuronidase. [, , , ] This regenerated SN-38 can cause damage to the intestinal mucosa, contributing to irinotecan's dose-limiting toxicity of delayed-onset diarrhea. [, , , ]

Q4: How is SN-38 glucuronide eliminated from the body?

A4: SN-38G is actively secreted into the bile by a canalicular multispecific organic anion transporter, followed by elimination primarily through feces. []

Q5: What factors influence the pharmacokinetics of SN-38 glucuronide?

A5: Factors such as UGT1A1 activity, ABCG2 transporter function, and the presence of interacting drugs can significantly impact SN-38G pharmacokinetics. [, , ]

Q6: How does UGT1A1 polymorphism affect SN-38 glucuronide levels and irinotecan toxicity?

A6: Polymorphisms in the UGT1A1 gene, particularly the UGT1A128 and UGT1A16 alleles, can lead to reduced UGT1A1 enzyme activity. [, , , , ] This reduced activity results in lower SN-38G formation, increased exposure to active SN-38, and a higher risk of irinotecan-induced toxicity, particularly severe diarrhea and neutropenia. [, , , , ]

Q7: Can UGT1A1 genotype be used to personalize irinotecan therapy?

A7: Yes, UGT1A1 genotyping is being explored as a tool to identify patients at increased risk of irinotecan toxicity. [, , ] This information could facilitate personalized dosing strategies, potentially improving the safety and efficacy of irinotecan treatment. [, , ]

Q8: How do other medications affect SN-38 glucuronidation?

A8: Certain medications, such as ketoconazole, can inhibit UGT1A1 activity, leading to reduced SN-38 glucuronidation and potentially increased irinotecan toxicity. [, ] Conversely, some drugs may induce UGT1A1 activity, altering SN-38G levels and potentially impacting irinotecan efficacy. []

Q9: What methods are used to measure SN-38 glucuronide levels?

A9: High-performance liquid chromatography (HPLC) is commonly employed to determine SN-38G concentrations in biological samples. [, , , ] This allows for the quantification of SN-38G and the assessment of irinotecan pharmacokinetics.

Q10: What are the future directions for research on SN-38 glucuronide?

A10: Further research is needed to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)